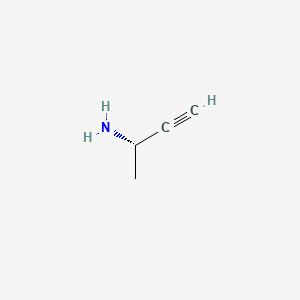
Guanoxan-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanoxan-d4, also known as (1,4-Benzodioxan-2-ylmethyl)guanidine-d4, is an isotope-labeled compound of Guanoxan. It has the molecular formula C10H9D4N3O2 and a molecular weight of 211.25. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its labeled isotopic nature which aids in various analytical techniques .
准备方法
The synthesis of Guanoxan-d4 involves the incorporation of deuterium atoms into the Guanoxan molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1,4-benzodioxin.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms through a deuteration reaction.
Guanidination: The deuterated intermediate is then reacted with guanidine to form this compound.
The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other isotope-labeled compounds, involving strict control of reaction parameters to achieve high purity and yield .
化学反应分析
Guanoxan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, where nucleophiles replace the guanidine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Guanoxan-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用机制
Guanoxan-d4, like its unlabeled counterpart Guanoxan, acts as a sympatholytic agent. It inhibits the release of norepinephrine from sympathetic nerve endings, leading to a decrease in blood pressure. The molecular targets of this compound include adrenergic receptors, where it blocks the action of norepinephrine. The pathways involved in its mechanism of action include the inhibition of adrenergic signaling, resulting in vasodilation and reduced cardiac output .
相似化合物的比较
Guanoxan-d4 is similar to other sympatholytic agents such as Guanethidine and Guanadrel. its unique feature is the incorporation of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Similar compounds include:
Guanoxan: The non-labeled version of this compound.
Guanethidine: Another sympatholytic agent used to treat hypertension.
Guanadrel: A drug with similar antihypertensive properties.
The uniqueness of this compound lies in its application in research due to its isotopic labeling, which provides distinct advantages in analytical and pharmacokinetic studies .
属性
CAS 编号 |
1794783-67-7 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
211.257 |
IUPAC 名称 |
2-[(5,6,7,8-tetradeuterio-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/i1D,2D,3D,4D |
InChI 键 |
HIUVKVDQFXDZHU-RHQRLBAQSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
同义词 |
(1,4-Benzodioxan-2-ylmethyl)guanidine-d4; 2-(Guanidinomethyl)-1,4-benzodioxan-d4; Guanoxane-d4; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


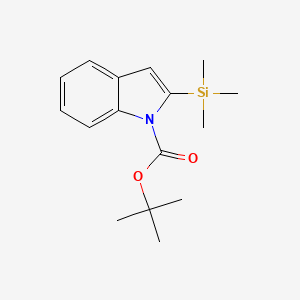
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)
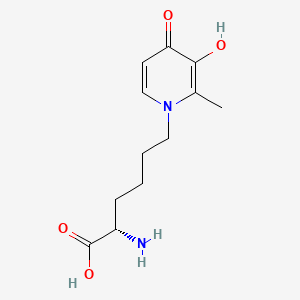
![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)
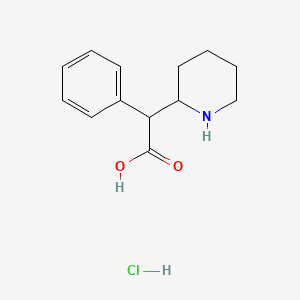

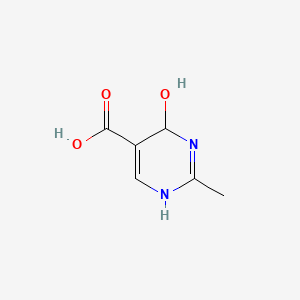
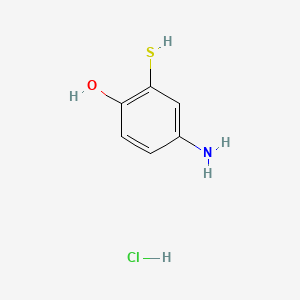
![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)
